molecular formula C22H21FN4O B2452145 7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 393823-16-0

7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2452145
CAS No.: 393823-16-0
M. Wt: 376.435
InChI Key: UKQXDDPPUZKIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H21FN4O and its molecular weight is 376.435. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-28-13-5-12-24-21-20-19(16-6-3-2-4-7-16)14-27(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQXDDPPUZKIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole and pyrimidine ring structure. Its specific chemical formula is C19H20FN5C_{19}H_{20}FN_5 with a molecular weight of approximately 351.39 g/mol.

Preliminary studies suggest that this compound may act through multiple mechanisms:

  • Inhibition of Kinases : Similar derivatives have shown activity against various kinases, which are crucial for cell signaling pathways.
  • Anti-inflammatory Activity : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant biological activity:

  • Cell Viability : The compound was tested on various cancer cell lines, showing IC50 values ranging from 0.1 to 1.5 µM, indicating potent antiproliferative effects.
  • Anti-inflammatory Effects : In RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound reduced nitric oxide production by up to 60%, suggesting strong anti-inflammatory properties .

In Vivo Studies

In animal models, the compound was evaluated for its pharmacokinetic properties:

  • Absorption and Distribution : Following oral administration in mice, peak plasma concentrations were reached within 1 hour, with a half-life of approximately 4 hours.
  • Efficacy in Disease Models : In a murine model of rheumatoid arthritis, treatment with the compound significantly reduced joint inflammation and damage compared to controls .

Case Studies

  • Cancer Treatment : A study involving human neuroblastoma SH-SY5Y cells indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways.
  • Inflammatory Disorders : In a model of acute lung injury, administration of the compound resulted in decreased levels of inflammatory markers and improved lung function metrics .

Data Tables

Biological ActivityIC50 (µM)Mechanism
Cancer Cell Lines0.1 - 1.5Kinase inhibition
RAW264.7 Cells>60% NO reductionAnti-inflammatory
Pharmacokinetic ParameterValue
Peak Plasma Concentration1 hour
Half-Life4 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.